molecular formula C24H31NO2 B4927204 3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one

3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B4927204
M. Wt: 365.5 g/mol
InChI Key: RXVHZEQPUATCGF-UHFFFAOYSA-N
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Description

3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features both adamantyl and cyclohexenone moieties The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the adamantyl and cyclohexenone precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another approach includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to yield 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions, purification processes, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to introduce additional functional groups.

    Reduction: The cyclohexenone moiety can be reduced to form cyclohexanol derivatives.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group can yield adamantyl ketones, while reduction of the cyclohexenone moiety can produce cyclohexanol derivatives.

Scientific Research Applications

3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with its adamantyl and anilino groups. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one is unique due to the combination of the adamantyl and cyclohexenone moieties, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[4-(3-hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2/c1-22(2)13-20(8-21(26)14-22)25-19-5-3-18(4-6-19)23-9-16-7-17(10-23)12-24(27,11-16)15-23/h3-6,8,16-17,25,27H,7,9-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVHZEQPUATCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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